molecular formula C14H16N2S B12883918 2-(2-Methylpropyl)quinoline-4-carbothioamide CAS No. 29195-92-4

2-(2-Methylpropyl)quinoline-4-carbothioamide

Cat. No.: B12883918
CAS No.: 29195-92-4
M. Wt: 244.36 g/mol
InChI Key: BEMTUAYMJOZVII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)quinoline-4-carbothioamide typically involves the reaction of 2-(2-Methylpropyl)quinoline with thiocarbamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbothioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)quinoline-4-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

2-(2-Methylpropyl)quinoline-4-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)quinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(2-Methylpropyl)quinoline-4-carbothioamide can be compared with other quinoline derivatives such as:

    2-(2-Methylpropyl)quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    2-(2-Methylpropyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

    2-(2-Methylpropyl)quinoline-4-thiol: Contains a thiol group instead of a carbothioamide group.

These similar compounds may exhibit different chemical and biological properties due to the presence of different functional groups, highlighting the uniqueness of this compound .

Properties

CAS No.

29195-92-4

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-(2-methylpropyl)quinoline-4-carbothioamide

InChI

InChI=1S/C14H16N2S/c1-9(2)7-10-8-12(14(15)17)11-5-3-4-6-13(11)16-10/h3-6,8-9H,7H2,1-2H3,(H2,15,17)

InChI Key

BEMTUAYMJOZVII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=S)N

Origin of Product

United States

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